(1-Phenylbutyl)amine hydrochloride CAS number and physical properties
(1-Phenylbutyl)amine hydrochloride CAS number and physical properties
An In-depth Technical Guide to (1-Phenylbutyl)amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
(1-Phenylbutyl)amine hydrochloride is a primary amine salt of significant interest within the fields of synthetic organic chemistry and pharmaceutical development. As a chiral compound, it serves as a valuable building block and resolving agent in the synthesis of more complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, designed for researchers and drug development professionals.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is critical for any chemical standard. (1-Phenylbutyl)amine hydrochloride is the salt formed from the neutralization of the free base, (1-Phenylbutyl)amine, with hydrochloric acid. While data for the specific hydrochloride salt can be sparse, properties are often inferred from the free base or related structures.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (1-Phenylbutyl)amine hydrochloride | |
| Synonym(s) | α-Propyl-benzenemethanamine hydrochloride | N/A |
| CAS Number | Not explicitly defined for the racemic hydrochloride. Related compounds include: (R)-1-Phenylbutylamine: 6150-01-2, (S)-1-Phenylbutylamine: 3789-60-4 | [2][3] |
| MDL Number | MFCD11041010 | |
| Molecular Formula | C₁₀H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | |
| Appearance | Solid | |
| Boiling Point (Free Base) | 220°C | [2] |
| Solubility (General for amine hydrochlorides) | Soluble in water, methanol.[4][5] | N/A |
| InChI Key | SRLJBKBDJRRHGL-UHFFFAOYSA-N |
Note: Some physical properties, such as boiling point, are reported for the free base and are expected to differ significantly for the hydrochloride salt.
Section 2: Synthesis Methodology: Reductive Amination
A robust and common method for synthesizing primary amines like (1-Phenylbutyl)amine is the reductive amination of the corresponding ketone, in this case, 1-phenyl-1-butanone. This pathway involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired amine. The final step involves salt formation using hydrochloric acid.
Causality in Experimental Design: The choice of sodium borohydride as the reducing agent is strategic; it is effective for reducing the imine C=N bond while being less reactive towards the starting ketone under controlled conditions, thus maximizing the yield of the desired amine.[6] The final acidification not only converts the amine to its more stable and handleable hydrochloride salt but also facilitates purification by separating it from non-basic impurities.
Experimental Protocol: Synthesis
-
Imine Formation: Dissolve 1-phenyl-1-butanone (1.0 eq.) in methanol within a round-bottom flask equipped with a magnetic stirrer. Add a 7M solution of ammonia in methanol (5.0 eq.). Seal the flask and stir the mixture at room temperature for 12-24 hours to facilitate the formation of the N-(1-phenylbutylidene)iminium intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.[6] Acidify the remaining aqueous residue with 1M HCl (aq) to a pH of ~2. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-polar impurities.
-
Isolation of Free Base: Basify the aqueous layer to a pH of >12 with 4M NaOH (aq). Extract the liberated (1-Phenylbutyl)amine into diethyl ether (3 x 50 mL).[6]
-
Salt Formation: Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate. Filter the drying agent. Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.[7]
-
Purification: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (1-Phenylbutyl)amine hydrochloride.
Visualization: Synthesis Workflow
Caption: Reductive amination pathway for (1-Phenylbutyl)amine hydrochloride.
Section 3: Analytical Characterization
Confirming the identity and purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of such compounds. Due to the lack of a strong chromophore in simple amines, pre-column derivatization is often necessary to enhance UV absorbance and achieve high sensitivity.[8]
Causality in Analytical Protocol: Derivatization with an agent like Phenyl isothiocyanate (PITC) introduces a phenylthiocarbamoyl group, which has strong UV absorbance, making the derivative easily detectable by standard HPLC-UV systems.[8] The use of a reversed-phase C18 column is ideal for separating the relatively non-polar derivatized amine from polar impurities.[8]
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of (1-Phenylbutyl)amine hydrochloride standard (1 mg/mL) in methanol. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in methanol to achieve a concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 50 µL of a Phenyl isothiocyanate (PITC) solution (5% in acetonitrile). Vortex the mixture and allow it to react at room temperature for 20 minutes. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[8]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 6.5) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Calculate the purity of the synthesized product by comparing the peak area to the calibration curve generated from the standards.
Visualization: Analytical Workflow
Caption: Workflow for purity analysis via derivatization-HPLC.
Section 4: Safety, Handling, and Storage
(1-Phenylbutyl)amine and its salts are classified as hazardous materials and require careful handling. The GHS classifications for the free base, which should be considered relevant for the salt, include acute toxicity and skin corrosion.[3][9]
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10]
Section 5: Applications in Research and Development
The primary utility of (1-Phenylbutyl)amine lies in its application as a chiral building block in asymmetric synthesis. As it contains a stereocenter, the separated enantiomers ((R)- and (S)-1-Phenylbutylamine) are valuable as:
-
Chiral Resolving Agents: Used to separate racemic mixtures of chiral acids. The amine forms diastereomeric salts with the acid, which often have different solubilities, allowing for separation by crystallization.[1]
-
Chiral Auxiliaries and Synthons: Incorporated into a larger molecule to direct the stereochemical outcome of a subsequent reaction, and then later removed.
-
Precursors for Active Pharmaceutical Ingredients (APIs): The phenylamine motif is present in numerous pharmacologically active compounds. (1-Phenylbutyl)amine serves as a key starting material for the synthesis of complex drug candidates.
References
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- Amine hydrochloride | Sigma-Aldrich. (n.d.).
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- (R)-1-Phenylbutylamine | 6150-01-2 - ChemicalBook. (n.d.).
- SAFETY DATA SHEET. (2015, October 06).
- (1,3-dimethyl-3-phenylbutyl)amine hydrochloride | CAS# 21705-33-9 | MFCD18483510 | BB-4033613 - Hit2Lead. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem - NIH. (n.d.).
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- (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem - NIH. (n.d.).
- 1-Phenylethylamine (hydrochloride) (CAS 13437-79-1) - Cayman Chemical. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
- Synthesis and application of new chiral amines in Dutch resolution - University of Groningen. (n.d.).
- Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride - ChemSpider Synthetic Pages. (2002, October 29).
- Analytical methods for 4,4-Diphenylbutylamine hydrochloride quantification - Benchchem. (n.d.).
- An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine - Benchchem. (n.d.).
- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.).
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